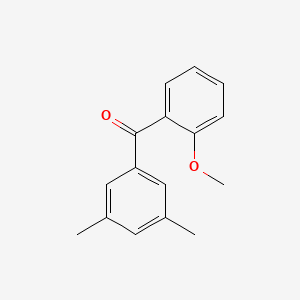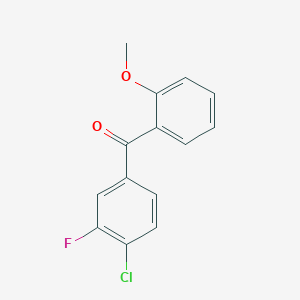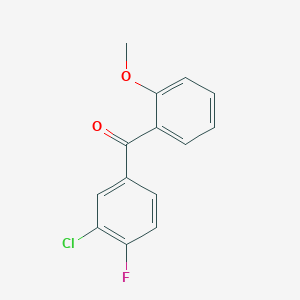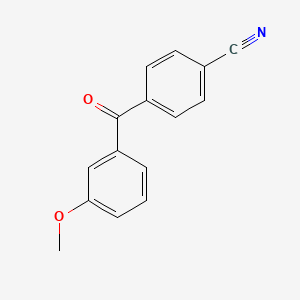
4-Acetoxy-3'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Acetoxy-3’-trifluoromethylbenzophenone is a chemical compound with the CAS Number: 890099-35-1 . Its molecular formula is C16H11F3O3 and it has a molecular weight of 308.26 . The IUPAC name for this compound is 4-[3-(trifluoromethyl)benzoyl]phenyl acetate .
Molecular Structure Analysis
The InChI code for 4-Acetoxy-3’-trifluoromethylbenzophenone is 1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Aplicaciones Científicas De Investigación
Antitumor Activity
4-Acetoxy-4-(benzothiazol-2-yl)-2,5-cyclohexadien-1-one, a quinol derivative related to 4-Acetoxy-3'-trifluoromethylbenzophenone, shows significant anti-tumor activity against human breast, colon, and renal cancer cell lines. Its hydrolysis in aqueous solution generates an oxenium ion intermediate that is selectively trapped by N3(-) in an aqueous environment. This study highlights the potential of such compounds in cancer treatment (Wang et al., 2009).
Photochemical Synthesis
The compound 2′-Acetoxy-2-hydroxy-5-methoxybenzophenone, related to 4-Acetoxy-3'-trifluoromethylbenzophenone, undergoes photo-Fries rearrangement, showing its potential in photochemical synthesis processes (Diaz-Mondejar & Miranda, 1982).
Electrochemical Properties
Research on Tetrakis(4-acetoxy- and 4-benzoyloxyphenyl)ethenes, chemically similar to 4-Acetoxy-3'-trifluoromethylbenzophenone, reveals insights into their electrochemical properties, which could have implications in fields like materials science and electrochemistry (Schreivogel et al., 2006).
Thermochromic Polymeric Films
4-Acetoxy-3'-trifluoromethylbenzophenone-related compounds are used in the development of reversible thermochromic polymeric thin films. These films change color in response to temperature changes and have applications in sensor technology (Troyano et al., 2018).
Polymerization Processes
The compound 4-Acetoxybenzoic Acid, closely related to 4-Acetoxy-3'-trifluoromethylbenzophenone, plays a crucial role in polymerization reactions. It's used in the synthesis of copolymers, which are important in the field of polymer chemistry (Han et al., 1996).
Assignment of Absolute Configuration
The 4-hydroxybenzoate chromophore, a structural component of 4-Acetoxy-3'-trifluoromethylbenzophenone, has been used for the assignment of absolute configuration in chiral carboxylic acids, crucial in pharmaceutical research (Di Bari et al., 2002).
Environmental Impact Studies
Studies on 2-hydroxybenzophenone derivatives, which share similarities with 4-Acetoxy-3'-trifluoromethylbenzophenone, have been conducted to understand their impact on the environment, particularly in water samples. This research is crucial for assessing the ecological impact of these compounds (Negreira et al., 2009).
Biodegradation Studies
Research into the biodegradation of phenolic compounds, which includes derivatives of 4-Acetoxy-3'-trifluoromethylbenzophenone, using microbial fuel cells, provides insights into environmental remediation and wastewater treatment technologies (Hedbávná et al., 2016).
Nonlinear Optical Properties
Hydrazones derived from compounds structurally similar to 4-Acetoxy-3'-trifluoromethylbenzophenone have been synthesized and studied for their nonlinear optical properties. This research contributes to the development of optical devices like optical limiters and switches (Naseema et al., 2010).
Safety And Hazards
Propiedades
IUPAC Name |
[4-[3-(trifluoromethyl)benzoyl]phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3O3/c1-10(20)22-14-7-5-11(6-8-14)15(21)12-3-2-4-13(9-12)16(17,18)19/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZRSSLBWWIOPKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60641690 |
Source


|
| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Acetoxy-3'-trifluoromethylbenzophenone | |
CAS RN |
890099-35-1 |
Source


|
| Record name | 4-[3-(Trifluoromethyl)benzoyl]phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60641690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














